1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-
Overview
Description
“1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-” is a chemical compound with the molecular formula C19H16N2O4 . It’s a complex organic compound that falls under the category of imidazoles .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name. It contains a furoimidazole core, which is a fused ring system containing a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) and an imidazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) .Scientific Research Applications
Structural Characterization and Synthesis
A study on Ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate provides insights into the synthesis of imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine derivatives, revealing the planarity of the imidazole ring system and its interactions through weak intermolecular C—H⋯O bonds (S. Deng et al., 2010).
The synthesis of 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene·BH3 showcases a unique example of an imidazole derivative forming unconventional [C–Hδ+⋯Hδ−–B] dihydrogen bonds, indicating the structural versatility of imidazole-related compounds (T. Ramnial et al., 2003).
Research on imidazole derivatives as corrosion inhibitors for mild steel in acidic solutions highlights the functional application of these compounds in protecting metals, where specific substitutions on the imidazole ring significantly affect their inhibition efficiency (M. Prashanth et al., 2021).
Potential Applications and Functional Properties
A study on the electrochemical reduction of an imidazolium cation to produce a nucleophilic carbene demonstrates the utility of imidazole derivatives in synthesizing organometallic and coordination compounds, which have applications in catalysis and materials science (B. Gorodetsky et al., 2004).
The synthesis and biological evaluation of imidazole derivatives for antimicrobial activities indicate the potential of these compounds in pharmaceutical applications, particularly as antibacterial and antifungal agents (D. K. Rathore & V. Sharma, 2016).
Future Directions
The future directions for research on this compound could involve elucidating its synthesis process, understanding its chemical reactions, determining its mechanism of action, and investigating its physical and chemical properties. Additionally, given the broad range of biological activities exhibited by imidazole derivatives, it would be interesting to explore the potential biological activities of this compound .
properties
IUPAC Name |
(3aS,6aR)-1,3-dibenzyl-3a,6a-dihydrofuro[3,4-d]imidazole-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-17-15-16(18(23)25-17)21(12-14-9-5-2-6-10-14)19(24)20(15)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2/t15-,16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVKAHXCBJSNDF-IYBDPMFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3C(C(=O)OC3=O)N(C2=O)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2[C@@H]3[C@@H](C(=O)OC3=O)N(C2=O)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885342 | |
Record name | 1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30885342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel- | |
CAS RN |
26339-42-4 | |
Record name | rel-(3aR,6aS)-Dihydro-1,3-bis(phenylmethyl)-1H-furo[3,4-d]imidazole-2,4,6(3H)-trione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26339-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30885342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (cis)-1,3-dibenzyldihydro-1H-furo[3,4-d]imidazole-2,4,6(3H)-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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